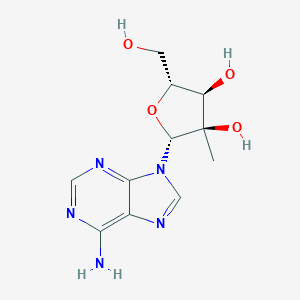

2'-C-methyladenosine

描述

Structure

3D Structure

属性

IUPAC Name |

(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O4/c1-11(19)7(18)5(2-17)20-10(11)16-4-15-6-8(12)13-3-14-9(6)16/h3-5,7,10,17-19H,2H2,1H3,(H2,12,13,14)/t5-,7-,10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PASOFFRBGIVJET-YRKGHMEHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90333334 | |

| Record name | 2'-C-methyladenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90333334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15397-12-3 | |

| Record name | 2'-C-methyladenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90333334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Mechanism of Action of 2'-C-Methyladenosine

Introduction

This compound is a pivotal nucleoside analog that has demonstrated significant antiviral activity, particularly against RNA viruses. Its primary application has been in the context of Hepatitis C Virus (HCV) infection, where it serves as a potent inhibitor of viral replication. This technical guide delineates the core mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the key pathways and processes involved.

Core Mechanism of Action

The antiviral effect of this compound is not direct but relies on its intracellular conversion into an active form. The compound acts as a prodrug that undergoes metabolic activation within the host cell.

1.1. Intracellular Phosphorylation

Upon entering the cell, this compound is sequentially phosphorylated by host cell kinases to its monophosphate, diphosphate, and ultimately its active triphosphate form, this compound triphosphate (2'-C-Me-ATP). This metabolic activation is a critical prerequisite for its antiviral activity.

2'-C-Methyladenosine: A Technical Guide on its Core Role in Antiviral Research

Introduction

2'-C-Methyladenosine is a pivotal nucleoside analog that has significantly influenced the landscape of antiviral drug discovery, particularly in the fight against Hepatitis C Virus (HCV). As a modified adenosine molecule, its strategic design allows it to act as a potent inhibitor of viral replication. This technical guide provides an in-depth analysis of this compound's mechanism of action, its spectrum of antiviral activity, the challenges associated with its development, and the experimental protocols used to evaluate its efficacy. This document is intended for researchers, scientists, and professionals in the field of drug development who are focused on antiviral therapies.

Mechanism of Action: A Chain-Terminating Inhibitor

This compound exerts its antiviral effect by targeting the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of the viral genome. The molecule acts as a non-obligate chain terminator.

Upon entry into the host cell, this compound is metabolized by host cell kinases into its active triphosphate form, this compound triphosphate (2'-C-Me-ATP). This active metabolite then competes with the natural adenosine triphosphate (ATP) for incorporation into the newly synthesized viral RNA strand by the viral RdRp. For the Hepatitis C Virus, the target is the NS5B polymerase.[1][2][3][4]

Once incorporated, the presence of the methyl group at the 2'-C position of the ribose sugar sterically hinders the formation of the next phosphodiester bond, thereby terminating the elongation of the RNA chain. This premature termination effectively halts viral replication. Less than 20% inhibition of the activity of human DNA polymerases α, β, or γ has been detected at concentrations of 50 μM of the triphosphate form, indicating selectivity for the viral polymerase.[2]

Antiviral Activity and Spectrum

This compound has demonstrated potent inhibitory activity against a range of RNA viruses, most notably the Hepatitis C Virus. Its efficacy has also been evaluated against other members of the Flaviviridae family. The quantitative data from various in vitro studies are summarized below.

| Virus Target | Assay Type | Cell Line | IC50 / EC50 (µM) | CC50 (µM) | Reference |

| Hepatitis C Virus (HCV) | |||||

| HCV Genotype 1b Replicon | Replicon Luciferase Assay | Huh-7 (HBI10A) | 0.3 | > 100 | [1][2] |

| HCV NS5B Polymerase | In vitro Enzyme Assay | N/A | 1.9 | N/A | [1][2] |

| Flaviviruses | |||||

| West Nile Virus (WNV) | CPE Reduction | Vero | Sub-micromolar EC50 | N/A | [5] |

| Zika Virus (ZIKV) | CPE Reduction / Yield Reduction | Vero | ~5 - 15 (as 7-deaza-2'-C-methyladenosine) | N/A | [6] |

| Other Viruses | |||||

| Leishmania RNA Virus 1 (LRV1) | In vitro | N/A | Potent Inhibition | N/A | [1] |

Table 1: Summary of In Vitro Antiviral Activity of this compound and its Analogs. IC50: 50% inhibitory concentration. EC50: 50% effective concentration. CC50: 50% cytotoxic concentration.

Challenges in Drug Development and Prodrug Strategies

Despite its impressive in vitro potency, the therapeutic potential of this compound is hampered by significant pharmacological challenges. The primary limitation is its rapid degradation by the host enzyme adenosine deaminase (ADA), which deaminates the molecule, rendering it inactive.[3][4] This rapid metabolism leads to poor pharmacokinetic properties and limited oral bioavailability.[7]

To overcome these limitations, researchers have developed liver-targeted prodrugs.[3][4] These prodrugs are designed to be stable in the bloodstream and are metabolized into the active nucleoside monophosphate (NMP) primarily within hepatocytes, the site of HCV replication. This strategy not only protects the molecule from premature degradation but also enhances its delivery to the target organ. One successful approach involved the creation of cyclic 1-aryl-1,3-propanyl prodrugs of the NMP, which are cleaved by cytochrome P450 enzymes in the liver.[3][4]

Key Experimental Protocols

The evaluation of this compound's antiviral properties relies on a set of standardized in vitro assays.

HCV Replicon Assay

This cell-based assay is the gold standard for measuring a compound's ability to inhibit HCV replication within human hepatoma cells.

-

Objective: To quantify the inhibition of HCV RNA replication in a cellular environment.

-

Cells: Human hepatoma cells (e.g., Huh-7) stably expressing an HCV subgenomic replicon. These replicons often contain a reporter gene, such as luciferase, for easy quantification.[1][2]

-

Methodology:

-

Cell Plating: Seed Huh-7 replicon cells in 96-well plates and allow them to adhere.

-

Compound Treatment: Treat the cells with serial dilutions of this compound for a period of 48-72 hours.[1]

-

Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter gene (e.g., luciferase). The signal intensity is directly proportional to the level of HCV RNA replication.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits replicon activity by 50%.

-

NS5B Polymerase Inhibition Assay

This is a biochemical assay that directly measures the inhibition of the purified viral polymerase enzyme.

-

Objective: To determine the direct inhibitory effect of the compound's triphosphate form on the RdRp enzyme.

-

Reagents: Purified recombinant HCV NS5B polymerase, a synthetic RNA template/primer, ribonucleoside triphosphates (rNTPs, including a radiolabeled or fluorescently tagged rNTP), and the active this compound triphosphate.[2][8]

-

Methodology:

-

Reaction Setup: Combine the NS5B enzyme, RNA template/primer, and varying concentrations of 2'-C-Me-ATP in a reaction buffer.

-

Initiation: Start the polymerization reaction by adding the mixture of rNTPs.

-

Incubation: Allow the reaction to proceed for a set time at an optimal temperature (e.g., 30°C).

-

Quenching & Detection: Stop the reaction and quantify the amount of newly synthesized RNA. This is often done by measuring the incorporation of the labeled rNTP.

-

Data Analysis: Calculate the IC50 value, representing the concentration of 2'-C-Me-ATP required to reduce enzyme activity by 50%.[2]

-

Cytotoxicity Assay (MTS Assay)

This assay is crucial for determining if the antiviral activity observed is due to specific inhibition of the virus or general toxicity to the host cells.

-

Objective: To measure the effect of the compound on the viability of the host cells.

-

Methodology:

-

Cell Treatment: Treat uninfected Huh-7 cells (or the same cell line used in the replicon assay) with the same serial dilutions of this compound for the same duration.

-

MTS Reagent Addition: Add a tetrazolium compound (e.g., MTS) to the cells. Viable cells with active metabolism will convert the MTS into a formazan product.

-

Incubation & Measurement: After a short incubation, measure the absorbance of the colored formazan product. The amount of color is proportional to the number of viable cells.

-

Data Analysis: Calculate the CC50 value, the concentration at which cell viability is reduced by 50%. A high CC50 value relative to the IC50 value indicates a favorable selectivity index.[2]

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Liver-targeted prodrugs of this compound for therapy of hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Collection - Liver-Targeted Prodrugs of 2â-C-Methyladenosine for Therapy of Hepatitis C Virus Infection - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]

- 5. Flavivirus enzymes and their inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Viral Polymerase Inhibitor 7-Deaza-2’-C-Methyladenosine Is a Potent Inhibitor of In Vitro Zika Virus Replication and Delays Disease Progression in a Robust Mouse Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-activity relationship of heterobase-modified 2'-C-methyl ribonucleosides as inhibitors of hepatitis C virus RNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]

2'-C-Methyladenosine: A Technical Guide on its Antiviral Activity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-C-Methyladenosine is a nucleoside analog that has demonstrated significant antiviral activity against a range of RNA viruses, most notably the Hepatitis C virus (HCV). Its mechanism of action hinges on its intracellular conversion to the active triphosphate form, which then acts as a competitive inhibitor and chain terminator of the viral RNA-dependent RNA polymerase (RdRp). This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, antiviral spectrum, and the experimental protocols used to evaluate its efficacy and cytotoxicity. Furthermore, this document explores the challenges associated with its development, including metabolic instability and side effects, and the subsequent efforts to synthesize more potent and safer derivatives.

Introduction

The threat of viral diseases necessitates the continued development of novel antiviral agents. Nucleoside analogs have long been a cornerstone of antiviral therapy, exploiting the viral replication machinery for their therapeutic effect. This compound is a synthetic adenosine analog characterized by a methyl group at the 2' position of the ribose sugar. This structural modification is key to its antiviral properties. This guide will delve into the technical aspects of this compound's impact on viral replication, providing researchers and drug development professionals with a detailed resource to inform further studies and therapeutic development.

Mechanism of Action

The antiviral activity of this compound is not inherent to the molecule itself but is dependent on its intracellular anabolism.

2.1. Intracellular Activation:

Following uptake into the host cell, this compound is sequentially phosphorylated by host cell kinases to its monophosphate, diphosphate, and ultimately its active triphosphate form, this compound-5'-triphosphate (2'-C-Me-ATP). This process is crucial for its antiviral efficacy. Interestingly, metabolic studies have shown that this compound monophosphate can also be deaminated, leading to the formation of the triphosphate of its uridine congener, which also possesses antiviral properties[1].

2.2. Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp):

The active 2'-C-Me-ATP acts as a competitive inhibitor of the natural substrate, adenosine triphosphate (ATP), for the viral RNA-dependent RNA polymerase (RdRp)[2]. For the Hepatitis C virus, this target is the non-structural protein 5B (NS5B) polymerase[2][3].

2.3. Chain Termination:

Upon incorporation into the nascent viral RNA strand, the presence of the 2'-methyl group sterically hinders the formation of the subsequent phosphodiester bond, effectively terminating the elongation of the RNA chain[2]. This premature termination of viral RNA synthesis is the ultimate cause of the inhibition of viral replication.

Signaling Pathway and Mechanism of Action

References

The Biological Activity of 2'-C-Methyladenosine Triphosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-C-methyladenosine, a ribonucleoside analog, and its active triphosphate form, this compound triphosphate (2'-C-Me-ATP), represent a significant class of antiviral agents. This technical guide provides an in-depth overview of the biological activity of 2'-C-Me-ATP, with a focus on its mechanism of action as a potent inhibitor of viral RNA-dependent RNA polymerases (RdRps). The document summarizes key quantitative data, provides detailed experimental protocols for assessing its antiviral efficacy, and presents visual representations of its molecular mechanism and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel antiviral therapeutics.

Introduction

The emergence and re-emergence of viral diseases pose a continuous threat to global health, necessitating the development of effective antiviral therapies. A key target for many antiviral drugs is the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of RNA viruses. Nucleoside analogs that mimic natural substrates are a cornerstone of antiviral drug discovery. This compound is a prominent member of this class, exhibiting broad-spectrum activity against several positive-strand RNA viruses.[1][2] Upon cellular uptake, it is phosphorylated to its active 5'-triphosphate form, this compound triphosphate (2'-C-Me-ATP). This guide delves into the intricate details of 2'-C-Me-ATP's biological activity.

Mechanism of Action: A Nonobligate Chain Terminator

The primary mechanism by which 2'-C-Me-ATP exerts its antiviral effect is through the termination of viral RNA synthesis.[3] Unlike obligate chain terminators that lack a 3'-hydroxyl group, 2'-C-Me-ATP is a nonobligate chain terminator. It possesses the necessary 3'-hydroxyl for the formation of a phosphodiester bond, yet it effectively halts further elongation of the nascent RNA chain.

The key to its inhibitory action lies in a steric clash within the active site of the viral RdRp. After the incorporation of 2'-C-Me-AMP into the growing RNA strand, the presence of the methyl group at the 2'-C position of the ribose sugar prevents the proper closure of the polymerase's active site.[2][3] This conformational change is a prerequisite for the catalysis of the next incoming nucleotide. While 2'-C-Me-ATP does not significantly hinder the binding of the next nucleoside triphosphate (NTP) or the translocation of the polymerase along the RNA template, the inability of the active site to adopt its catalytically competent closed conformation effectively terminates RNA chain elongation.[2][3]

References

- 1. Create graphs with DOT language | Plainion.GraphViz [plainionist.net]

- 2. 2'-C-methylated nucleotides terminate virus RNA synthesis by preventing active site closure of the viral RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2′-C-methylated nucleotides terminate virus RNA synthesis by preventing active site closure of the viral RNA-dependent RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

Intracellular Conversion of 2'-C-methyladenosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-C-methyladenosine is a nucleoside analog that has demonstrated significant antiviral activity, particularly against the Hepatitis C virus (HCV). Its therapeutic efficacy is contingent upon its intracellular conversion to the active triphosphate form, which acts as a competitive inhibitor and chain terminator of the viral RNA-dependent RNA polymerase. This technical guide provides an in-depth overview of the intracellular metabolism of this compound, detailing its phosphorylation cascade, the enzymes involved, and its mechanism of action. Furthermore, this guide outlines key experimental protocols for studying its intracellular conversion and antiviral activity, presents quantitative data on its efficacy, and illustrates the relevant biological pathways. A primary challenge in its clinical development is its susceptibility to degradation by adenosine deaminase, a factor that has spurred the development of various prodrug strategies.

Intracellular Metabolism and Mechanism of Action

The biological activity of this compound is dependent on its conversion to the corresponding 5'-triphosphate derivative within the host cell. This process is a sequential phosphorylation cascade catalyzed by host cell kinases.

Phosphorylation Pathway

The intracellular conversion of this compound (2'-C-Me-A) to its active triphosphate form (2'-C-Me-ATP) occurs in three main steps:

-

Monophosphorylation: this compound is first phosphorylated to this compound monophosphate (2'-C-Me-AMP). This initial and often rate-limiting step is catalyzed by deoxynucleoside kinases. While the specific kinase responsible for this compound has not been definitively identified, members of this family, such as deoxycytidine kinase (dCK), thymidine kinase 1 (TK1), thymidine kinase 2 (TK2), and deoxyguanosine kinase (dGK), are known to phosphorylate a wide range of nucleoside analogs.[1][2]

-

Diphosphorylation: 2'-C-Me-AMP is subsequently converted to this compound diphosphate (2'-C-Me-ADP) by a nucleoside monophosphate kinase (NMPK).

-

Triphosphorylation: Finally, 2'-C-Me-ADP is phosphorylated to the active this compound triphosphate (2'-C-Me-ATP) by a nucleoside diphosphate kinase (NDPK).

The active 2'-C-Me-ATP then acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (e.g., HCV NS5B polymerase), competing with the natural substrate, adenosine triphosphate (ATP).[3] Upon incorporation into the nascent viral RNA chain, it acts as a chain terminator, preventing further elongation and thus halting viral replication.[3]

Figure 1: Intracellular conversion of this compound.

Enzymatic Degradation

A significant hurdle for the therapeutic use of this compound is its susceptibility to deamination by adenosine deaminase (ADA), which converts it into an inactive inosine analog. This degradation reduces the intracellular concentration of the parent compound available for phosphorylation, thereby limiting its antiviral efficacy.

Quantitative Data

The following tables summarize the key quantitative data related to the antiviral activity and inhibitory potential of this compound and its triphosphate form.

Table 1: Antiviral Activity of this compound

| Compound | Cell Line | Virus/Replicon | Assay | Endpoint | Value (µM) | Reference(s) |

| This compound | Huh-7 (HBI10A) | HCV Replicon | Replicon Assay | IC50 | 0.3 | [3][4] |

| This compound | Huh-7 | HCV Replicon | Replicon Assay | EC50 | 0.25 - 0.35 | [4] |

| This compound | A549 | Dengue virus 2 | ELISA | EC50 | 1.12 | [4] |

| This compound | Huh-5-2 | - | MTT Assay | CC50 | > 33 | [4] |

| This compound | A549 | - | Celltiter-Glo | CC50 | > 50 | [4] |

| This compound | Caco-2 | - | MTS Assay | GI50 | > 100 | [4] |

| This compound | HT-29 | - | MTS Assay | GI50 | > 100 | [4] |

Table 2: Inhibition of HCV NS5B Polymerase by this compound Triphosphate

| Compound | Enzyme | Assay | Endpoint | Value (µM) | Reference(s) |

| 2'-C-Me-ATP | HCV NS5B | Enzyme Assay | IC50 | 1.9 | [3][4] |

| 2'-C-Me-ATP | HCV NS5B | Enzyme Assay | Ki | 0.9 |

Table 3: Intracellular Concentration of this compound Triphosphate

| Parent Compound | Concentration (µM) | Cell Line | Time (h) | Intracellular 2'-C-Me-ATP (pmol/10^6 cells) | Reference(s) |

| This compound | 2 | Huh-7 | 24 | 105 | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the intracellular conversion and antiviral activity of this compound.

HCV Replicon Assay

This assay is used to determine the ability of a compound to inhibit HCV RNA replication in a cell-based system.

Materials:

-

Huh-7 cells harboring an HCV subgenomic replicon (e.g., with a luciferase reporter gene).

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and G418 (for stable replicon cell lines).

-

This compound.

-

96-well plates.

-

Luciferase assay reagent.

-

Luminometer.

Protocol:

-

Cell Seeding: Seed Huh-7 replicon cells in 96-well plates at a density that allows for logarithmic growth during the assay period.

-

Compound Treatment: The following day, treat the cells with serial dilutions of this compound. Include appropriate vehicle controls (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's instructions.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits luciferase activity (and thus HCV replication) by 50%.

Figure 2: HCV replicon assay workflow.

Intracellular Nucleotide Analysis by HPLC or LC-MS/MS

This method is used to quantify the intracellular concentrations of this compound and its phosphorylated metabolites.

Materials:

-

Huh-7 cells.

-

This compound.

-

Methanol or perchloric acid for extraction.

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

-

Standards for this compound, 2'-C-Me-AMP, 2'-C-Me-ADP, and 2'-C-Me-ATP.

Protocol:

-

Cell Treatment: Treat Huh-7 cells with a known concentration of this compound for a specified time.

-

Cell Harvesting and Lysis: Wash the cells with cold PBS, and then lyse them using a cold extraction solution (e.g., 60% methanol or 0.5 M perchloric acid).

-

Extraction: Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the nucleotides.

-

Sample Preparation: Neutralize the extract if perchloric acid was used. The sample may require further purification or concentration.

-

Chromatographic Separation and Detection: Inject the prepared sample into the HPLC or LC-MS/MS system. Use a gradient elution to separate the different phosphorylated forms of this compound.

-

Quantification: Quantify the amount of each metabolite by comparing the peak areas to a standard curve generated with known concentrations of the standards.

Adenosine Deaminase (ADA) Activity Assay

This assay measures the activity of ADA, which is responsible for the degradation of this compound.

Materials:

-

Cell lysate from cells of interest.

-

ADA assay buffer.

-

Adenosine (or this compound) as a substrate.

-

A detection system to measure the product of the reaction (e.g., inosine or ammonia). Commercial kits are available.

Protocol:

-

Prepare Cell Lysate: Lyse the cells in a suitable buffer to release the intracellular enzymes.

-

Reaction Setup: In a microplate, combine the cell lysate with the ADA assay buffer and the substrate.

-

Incubation: Incubate the reaction mixture at 37°C for a specific period.

-

Detection: Measure the formation of the product using a suitable detection method (e.g., colorimetric or fluorometric).

-

Data Analysis: Calculate the ADA activity based on the rate of product formation.

Signaling Pathways

While the primary mechanism of action of this compound is the direct inhibition of viral polymerase, the introduction of a nucleoside analog and the subsequent inhibition of viral replication can have broader effects on cellular signaling. Viral infections are known to modulate host cell signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) and the Phosphoinositide 3-kinase (PI3K)/Akt pathways to promote their replication and evade the host immune response. Antiviral agents, by interfering with viral processes, can indirectly influence these pathways. However, direct and specific effects of this compound on these signaling cascades require further investigation.

Figure 3: Potential interplay with cellular signaling.

Conclusion

This compound is a potent antiviral nucleoside analog whose efficacy is critically dependent on its intracellular phosphorylation to the active triphosphate form. Understanding the kinetics of this conversion and the factors that influence it, such as degradation by adenosine deaminase, is crucial for the development of effective therapeutic strategies. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to further investigate the intracellular fate and antiviral activity of this compound and related compounds. Future research should focus on identifying the specific host kinases responsible for its activation and elucidating its precise impact on cellular signaling pathways to optimize its therapeutic potential and minimize off-target effects.

References

- 1. Substrate specificity and phosphorylation of antiviral and anticancer nucleoside analogues by human deoxyribonucleoside kinases and ribonucleoside kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Item - Deoxyribonucleoside kinases in nuclear and mitochondrial DNA precursor synthesis : phosphorylation of anti-cancer nucleoside analogs in different subcellular compartments - Karolinska Institutet - Figshare [openarchive.ki.se]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. medchemexpress.com [medchemexpress.com]

2'-C-methyladenosine as a nucleoside analog for research.

An In-depth Examination of a Key Nucleoside Analog for Antiviral Research and Drug Development

Introduction

2'-C-methyladenosine is a synthetic nucleoside analog that has garnered significant attention in virology and medicinal chemistry for its potent inhibitory effects on the replication of a range of RNA viruses. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing detailed information on its mechanism of action, quantitative activity data, relevant experimental protocols, and the underlying molecular interactions that govern its antiviral properties.

Mechanism of Action

This compound functions as a chain-terminating inhibitor of viral RNA-dependent RNA polymerase (RdRp).[1][2] Upon cellular uptake, it is intracellularly phosphorylated by host cell kinases to its active triphosphate form, this compound triphosphate (2'-C-Me-ATP).[1][3][4] This active metabolite is then incorporated into the nascent viral RNA chain by the viral RdRp. The presence of the methyl group at the 2'-position of the ribose sugar sterically hinders the formation of the subsequent phosphodiester bond, thereby preventing further RNA chain elongation and terminating viral replication.[2] While it is incorporated into the RNA strand, the polymerase is impaired in its ability to add the next nucleotide.[5]

Intracellular Activation Pathway

The following diagram illustrates the conversion of this compound to its active triphosphate form within the host cell.

Caption: Intracellular phosphorylation of this compound.

Antiviral Activity

This compound has demonstrated potent activity against a variety of positive-strand RNA viruses, most notably the Hepatitis C virus (HCV). Its efficacy has also been reported against other flaviviruses.

Quantitative Antiviral Data

The following tables summarize the in vitro inhibitory activity of this compound and its triphosphate form against various viral targets.

Table 1: In Vitro Activity of this compound

| Virus/Target | Cell Line | Assay Type | IC50 / EC50 (µM) | Cytotoxicity (CC50 in µM) | Reference |

| Hepatitis C Virus (HCV) | Huh-7 | Replicon Assay | 0.3 | >100 | [1][3][6] |

| Leishmania guyanensis | --- | In vitro growth | 3 | --- | [3] |

| West Nile Virus (WNV) | PS Cells | --- | --- | --- | [7] |

| Zika Virus (ZIKV) | --- | --- | 45.45 ± 0.64 | --- | [7] |

Table 2: In Vitro Activity of this compound triphosphate (2'-C-Me-ATP)

| Enzyme | Assay Type | IC50 (µM) | Reference |

| HCV NS5B RNA Polymerase | RNA Synthesis Inhibition | 1.9 | [1][5][6] |

| HCV NS5B RNA Polymerase | RNA Synthesis Inhibition | 3.8 | [5] |

Limitations and Prodrug Strategies

Despite its potent in vitro activity, the therapeutic potential of this compound is hampered by several factors. It is susceptible to degradation by adenosine deaminase (ADA) and exhibits limited oral bioavailability.[4][8] To overcome these limitations, various prodrug strategies have been explored. These approaches aim to protect the molecule from enzymatic degradation and enhance its delivery to the target hepatocytes.[4][9] For instance, cyclic 1-aryl-1,3-propanyl prodrugs of the nucleoside monophosphate have been developed to leverage cytochrome P450 3A-mediated cleavage in the liver, leading to increased intracellular levels of the active triphosphate.[4][9]

Resistance

Resistance to this compound has been observed in HCV replicons, primarily through a single amino acid substitution, S282T, in the NS5B polymerase. This mutation has been shown to reduce the replication fitness of the virus.

Experimental Protocols

HCV Replicon Assay

This cell-based assay is crucial for evaluating the antiviral activity of compounds against HCV replication in a cellular environment.

Objective: To determine the concentration of this compound that inhibits 50% of HCV RNA replication (EC50) in a stable human hepatoma cell line (e.g., Huh-7) harboring an HCV subgenomic replicon.

Methodology:

-

Cell Culture: Maintain Huh-7 cells containing the HCV replicon in a suitable growth medium supplemented with G418 to ensure the retention of the replicon.

-

Compound Preparation: Prepare a series of dilutions of this compound in the cell culture medium.

-

Treatment: Seed the replicon-containing cells in 96-well plates and, after cell attachment, replace the medium with the medium containing the various concentrations of the test compound. Include a no-drug control and a positive control (e.g., interferon-alpha).

-

Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (typically 48-72 hours).

-

RNA Quantification: After incubation, lyse the cells and extract the total RNA. Quantify the level of HCV RNA using a sensitive and specific method such as quantitative reverse transcription-polymerase chain reaction (qRT-PCR) or a reporter gene assay (if the replicon contains one, such as luciferase).

-

Data Analysis: Normalize the HCV RNA levels to a housekeeping gene. Plot the percentage of inhibition of HCV RNA replication against the compound concentration and determine the EC50 value using a suitable curve-fitting model.

NS5B Polymerase Inhibition Assay

This biochemical assay directly measures the inhibitory effect of the active triphosphate form of the nucleoside analog on the enzymatic activity of the viral polymerase.

Objective: To determine the concentration of this compound triphosphate (2'-C-Me-ATP) that inhibits 50% of the HCV NS5B RdRp activity (IC50).

Methodology:

-

Enzyme and Template: Use purified recombinant HCV NS5B polymerase and a suitable RNA template/primer system.

-

Reaction Mixture: Prepare a reaction mixture containing the NS5B enzyme, the RNA template/primer, a buffer with optimal pH and salt concentrations, and a mixture of the four natural ribonucleoside triphosphates (ATP, CTP, GTP, UTP), one of which is radiolabeled (e.g., [α-³²P]GTP) or fluorescently labeled.

-

Inhibitor Addition: Add varying concentrations of 2'-C-Me-ATP to the reaction mixtures. Include a no-inhibitor control.

-

Reaction Initiation and Incubation: Initiate the polymerization reaction by adding the enzyme or magnesium chloride. Incubate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period.

-

Reaction Termination and Product Capture: Stop the reaction by adding a quenching solution (e.g., EDTA). Capture the newly synthesized radiolabeled RNA on a filter membrane (e.g., DE81 ion-exchange paper) and wash away the unincorporated nucleotides.

-

Quantification: Measure the amount of incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition of polymerase activity for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.

Experimental Workflow for Antiviral Evaluation

The following diagram outlines a typical workflow for the preclinical evaluation of a nucleoside analog like this compound.

Caption: Preclinical evaluation workflow for nucleoside analogs.

Conclusion

This compound remains a cornerstone molecule in the study of viral RNA-dependent RNA polymerases and the development of nucleoside-based antiviral therapies. Its well-defined mechanism of action as a chain terminator provides a clear rationale for its potent antiviral activity. While challenges related to its metabolic stability and bioavailability have been identified, ongoing research into prodrug strategies continues to explore its therapeutic potential. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers to further investigate this compound and its analogs in the quest for novel antiviral agents.

References

- 1. selleckchem.com [selleckchem.com]

- 2. 2′-C-methylated nucleotides terminate virus RNA synthesis by preventing active site closure of the viral RNA-dependent RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Liver-targeted prodrugs of this compound for therapy of hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. journals.asm.org [journals.asm.org]

- 8. Structure-activity relationship of heterobase-modified 2'-C-methyl ribonucleosides as inhibitors of hepatitis C virus RNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Inhibitory Effects of 2'-C-Methyladenosine on Hepatitis C Virus

This technical guide provides a comprehensive overview of the mechanism, efficacy, and experimental evaluation of 2'-C-methyladenosine as an inhibitor of the Hepatitis C Virus (HCV). The content is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental protocols, and visual representations of key processes.

Introduction to HCV and the Role of NS5B Polymerase

Hepatitis C is a viral infection that primarily affects the liver and can lead to chronic liver disease, cirrhosis, and hepatocellular carcinoma.[1] The causative agent, the Hepatitis C virus (HCV), is a single-stranded RNA virus.[2][3] Its replication is critically dependent on the viral non-structural protein 5B (NS5B), an RNA-dependent RNA polymerase (RdRp).[2][4] The NS5B polymerase is responsible for synthesizing new viral RNA genomes, making it a prime target for antiviral therapies.[5][6] Nucleoside analogs that mimic natural substrates of the polymerase represent a major class of inhibitors. Among these, this compound has been identified as a potent inhibitor of HCV replication.[7][8]

Mechanism of Action of this compound

This compound functions as a nucleoside analog inhibitor, disrupting the process of viral RNA replication through a multi-step intracellular process.

-

Intracellular Phosphorylation: this compound is a prodrug that, upon entering a host cell, is converted by host cell kinases into its active triphosphate form, this compound triphosphate.[7][9] This conversion is essential for its antiviral activity.

-

Competitive Inhibition of NS5B Polymerase: The active triphosphate analog structurally mimics the natural adenosine triphosphate (ATP) substrate. It competes with ATP for the active site of the HCV NS5B polymerase.[7]

-

RNA Chain Termination: Once incorporated into the nascent viral RNA strand by the NS5B polymerase, this compound triphosphate acts as a chain terminator. The modification at the 2'-C position of the ribose sugar sterically hinders the formation of a phosphodiester bond with the next incoming nucleotide, thereby halting further elongation of the RNA chain.[7][9] This premature termination of RNA synthesis effectively stops viral replication.

Caption: Intracellular activation and mechanism of action of this compound.

Quantitative Data on Inhibitory Activity and Cytotoxicity

The efficacy of this compound has been quantified through various in vitro and cell-based assays. The following tables summarize key findings from the literature.

Table 1: Inhibitory Activity of this compound and its Triphosphate Form

| Compound | Assay Type | Target | IC50 / EC50 (µM) | Reference |

| This compound | HCV Replicon Assay | HCV RNA Replication | 0.3 | [7][9][10] |

| This compound triphosphate | Enzymatic Assay | NS5B Polymerase | 1.9 | [7][9][10] |

IC50 (Half-maximal inhibitory concentration) refers to the concentration of a drug that is required for 50% inhibition in vitro. EC50 (Half-maximal effective concentration) refers to the concentration of a drug that gives a half-maximal response.

Table 2: Cytotoxicity Profile of this compound

| Cell Line | Assay Type | CC50 (µM) | Reference |

| Huh-7 | MTS Assay | > 100 | [7] |

| A549 | Celltiter-Glo | > 50 | [10] |

| Caco-2 | MTS Assay | > 100 | [10] |

| HT-29 | MTS Assay | > 100 | [10] |

CC50 (Half-maximal cytotoxic concentration) refers to the concentration of a compound that kills 50% of cells in a cytotoxicity assay.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antiviral compounds. The following sections describe standard protocols for evaluating the inhibitory effects of this compound.

This in vitro enzymatic assay directly measures the inhibitory effect of a compound on the RNA-dependent RNA polymerase activity of purified NS5B.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing 20 mM HEPES (pH 8.0), 1.5 mM MnCl₂, 100 mM ammonium acetate, 1 mM DTT, 500 µM GTP, 250 µM each of CTP and UTP, and a radiolabeled nucleotide such as [³H]UTP or α[³²P]CTP.[11][12]

-

Template and Enzyme: Add a suitable RNA template, such as poly(rA)/oligo(dT) or a sequence derived from the HCV 3' UTR, and purified recombinant HCV NS5B protein to the mixture.[11][13]

-

Inhibitor Addition: Add varying concentrations of the test compound (e.g., this compound triphosphate) to the reaction wells.

-

Incubation: Incubate the reaction at room temperature or 30°C for a defined period (e.g., 60-90 minutes) to allow for RNA synthesis.[5]

-

Termination and Precipitation: Stop the reaction by adding a stop solution (e.g., EDTA). Precipitate the newly synthesized radiolabeled RNA using trichloroacetic acid (TCA).

-

Quantification: Collect the precipitated RNA on a filter plate, and quantify the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Regulation of viral hepatitis by N6-methyladenosine RNA methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NS5B inhibitor - Wikipedia [en.wikipedia.org]

- 5. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Structure-activity relationship of heterobase-modified 2'-C-methyl ribonucleosides as inhibitors of hepatitis C virus RNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]

- 12. Frontiers | Akt Phosphorylation of Hepatitis C Virus NS5B Regulates Polymerase Activity and Hepatitis C Virus Infection [frontiersin.org]

- 13. A nonisotopic assay method for hepatitis C virus NS5B polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 2'-C-Methyladenosine in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-C-Methyladenosine is a nucleoside analog that has demonstrated potent antiviral activity, particularly against the Hepatitis C Virus (HCV). Its mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication.[1][2][3] This document provides detailed protocols for the use of this compound in cell culture, including antiviral activity assessment, cytotoxicity evaluation, and elucidation of its mechanism of action.

Mechanism of Action

This compound is a prodrug that, upon entering a host cell, is metabolized by cellular kinases into its active triphosphate form, this compound triphosphate. This active metabolite acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (NS5B for HCV).[1][2][3] Incorporation of this compound monophosphate into the nascent viral RNA chain leads to premature termination of RNA synthesis, thereby halting viral replication.[1][4] This targeted inhibition of the viral polymerase makes it a subject of interest in antiviral drug development. However, it has been noted that this compound can also be a substrate for cellular enzymes like adenosine deaminase, which can limit its therapeutic potential.[5]

Quantitative Data Summary

The following tables summarize the reported in vitro activity and cytotoxicity of this compound.

| Table 1: Antiviral Activity of this compound | |

| Virus | Cell Line |

| Hepatitis C Virus (HCV) | Huh-7 |

| Leishmania guyanensis | In vitro culture |

| Rotavirus, Norovirus, Sapovirus | Various |

| Coronaviruses (MHV, SARS-CoV-2) | Various |

| Table 2: Cytotoxicity of this compound | |

| Cell Line | Assay |

| Huh-7 | MTS Assay |

| HeLa | Cytotoxicity Assay |

Experimental Protocols

Preparation of this compound Stock Solution

For in vitro cell culture experiments, this compound should be dissolved in a suitable solvent to prepare a concentrated stock solution.

Materials:

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

Protocol:

-

Prepare a 10 mM stock solution of this compound by dissolving it in 100% DMSO. For example, to prepare 1 mL of a 10 mM stock, dissolve 2.81 mg of this compound (MW: 281.27 g/mol ) in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for long-term use.

Antiviral Activity Assessment: HCV Replicon Assay

This protocol describes the determination of the anti-HCV activity of this compound using a Huh-7 cell line harboring an HCV subgenomic replicon that expresses a reporter gene (e.g., luciferase).

Materials:

-

Huh-7 cells stably expressing an HCV replicon with a luciferase reporter

-

Complete growth medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin)

-

96-well white, clear-bottom tissue culture plates

-

This compound stock solution (10 mM in DMSO)

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Seed Huh-7 replicon cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete growth medium.[1]

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of the this compound stock solution in complete growth medium. A typical final concentration range to test would be from 0.01 µM to 10 µM. Ensure the final DMSO concentration in all wells is consistent and non-toxic (e.g., ≤ 0.5%).

-

Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

After incubation, remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.

-

Measure the luciferase activity using a luminometer.

-

Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition versus the log of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assessment: MTS Assay

This protocol outlines the procedure for evaluating the cytotoxicity of this compound in Huh-7 cells using a colorimetric MTS assay.

Materials:

-

Huh-7 cells

-

Complete growth medium

-

96-well tissue culture plates

-

This compound stock solution (10 mM in DMSO)

-

MTS reagent

-

Microplate reader

Protocol:

-

Seed Huh-7 cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete growth medium.

-

Incubate the plate overnight at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete growth medium. A typical final concentration range to test would be from 1 µM to 100 µM.

-

Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control and untreated control wells.

-

Incubate the plate for the same duration as the antiviral assay (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability versus the log of the compound concentration and fitting the data to a dose-response curve.

In Vitro HCV NS5B Polymerase Inhibition Assay

This protocol describes a biochemical assay to measure the direct inhibitory effect of this compound triphosphate on the activity of purified HCV NS5B RNA-dependent RNA polymerase.

Materials:

-

Purified recombinant HCV NS5B protein

-

RNA template (e.g., poly(A)/oligo(U))

-

Reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)

-

Ribonucleoside triphosphates (ATP, CTP, GTP, UTP)

-

Radiolabeled UTP (e.g., [α-32P]UTP or [3H]UTP)

-

This compound triphosphate

-

Filter plates and scintillation fluid or other detection method

Protocol:

-

Prepare a reaction mixture containing the reaction buffer, RNA template, and all NTPs except the radiolabeled one.

-

Add varying concentrations of this compound triphosphate to the reaction mixture.

-

Initiate the reaction by adding the purified NS5B enzyme and the radiolabeled UTP.

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 1-2 hours).

-

Stop the reaction (e.g., by adding EDTA).

-

Transfer the reaction products to a filter plate to capture the newly synthesized radiolabeled RNA.

-

Wash the filter plate to remove unincorporated radiolabeled NTPs.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Determine the IC50 value by plotting the percentage of polymerase inhibition versus the log of the inhibitor concentration.

Analysis of Intracellular this compound Triphosphate Levels by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of the active triphosphate form of this compound from cell lysates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Huh-7 cells treated with this compound

-

Cold methanol

-

Cell scrapers

-

Microcentrifuge tubes

-

LC-MS/MS system

Protocol:

-

Culture Huh-7 cells to confluency and treat with a known concentration of this compound for a specific time.

-

Wash the cells with ice-cold PBS to remove any extracellular compound.

-

Lyse the cells by adding cold 70% methanol and scraping the cells.

-

Transfer the cell lysate to a microcentrifuge tube.

-

Centrifuge at high speed to pellet the cell debris.

-

Collect the supernatant containing the intracellular metabolites.

-

Dry the supernatant under vacuum.

-

Reconstitute the dried extract in a suitable buffer for LC-MS/MS analysis.

-

Analyze the sample using an LC-MS/MS method optimized for the detection and quantification of this compound triphosphate. This will involve using a specific column and mobile phase for separation and defining the specific mass transitions for the parent and fragment ions of the target molecule.

-

Quantify the amount of this compound triphosphate by comparing the peak area to a standard curve generated with known concentrations of the compound.

Conclusion

This compound is a valuable tool for studying viral replication, particularly for HCV. The protocols provided in this document offer a framework for researchers to investigate its antiviral efficacy and mechanism of action in a cell culture setting. Careful adherence to these protocols will ensure the generation of reliable and reproducible data, contributing to the advancement of antiviral drug discovery and development.

References

- 1. Hepatitis C Virus RNA-Dependent RNA Polymerase (NS5B Polymerase) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of the Early Steps of Hepatitis C Virus Infection by Using Luciferase Reporter Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. C458 quantification using LC-MS/MS [protocols.io]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubcompare.ai [pubcompare.ai]

Application Notes and Protocols for the Laboratory Synthesis of 2'-C-Methyladenosine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the chemical synthesis of 2'-C-methyladenosine, a modified nucleoside of significant interest in medicinal chemistry.

Introduction

This compound is a ribonucleoside analog characterized by the substitution of the 2'-hydroxyl group with a methyl group. This modification imparts unique conformational properties and significant biological activities. Notably, 2'-C-methylated nucleosides are key components in the development of antiviral therapeutics, particularly as inhibitors of viral RNA-dependent RNA polymerase. The presence of the 2'-C-methyl group can enhance the metabolic stability of the nucleoside and influence its interaction with target enzymes.

Principle of the Synthesis

The synthesis of this compound is a multi-step process that begins with a readily available starting material, D-ribose. The overall strategy involves the following key transformations:

-

Protection of Ribose Hydroxyl Groups: The hydroxyl groups of D-ribose are protected to prevent unwanted side reactions in subsequent steps. A common approach is benzoylation to yield a fully protected intermediate.

-

Oxidation of the 2'-Hydroxyl Group: The 2'-hydroxyl group is selectively oxidized to a ketone, creating an electrophilic center for the introduction of the methyl group.

-

Stereoselective Methyl Group Addition: A methyl group is introduced at the 2'-position via a nucleophilic addition of an organometallic reagent, such as a Grignard reagent, to the 2'-keto group. The stereochemistry of this addition is a critical factor in the synthesis.

-

Glycosylation: The modified sugar moiety is then coupled with a protected adenine base (e.g., N6-benzoyladenine) to form the N-glycosidic bond. The Vorbrüggen glycosylation is a widely used method for this transformation.

-

Deprotection: Finally, all protecting groups are removed from the sugar and the nucleobase to yield the target molecule, this compound.

Experimental Protocols

This section details the multi-step synthesis of this compound, starting from D-ribose.

Step 1: Synthesis of 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose

This initial step involves the protection of the hydroxyl groups of D-ribose. A common and stable protected form is the per-benzoylated and 1-O-acetylated ribofuranose, which is a key intermediate for nucleoside synthesis.[1][2]

Protocol:

-

Suspend D-ribose in a mixture of pyridine and dichloromethane.

-

Cool the mixture in an ice bath.

-

Add benzoyl chloride dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with water and extract the product with dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is then acetylated at the anomeric position using acetic anhydride in the presence of a catalyst such as pyridine.

-

Purify the final product by column chromatography on silica gel.

Step 2: Oxidation to 1,3,5-Tri-O-benzoyl-α-D-ribofuranose-2-one

The protected ribofuranose is oxidized at the 2'-position to form a ketone.

Protocol:

-

Dissolve the 1,3,5-tri-O-benzoyl-α-D-ribofuranose in a suitable solvent such as dichloromethane.

-

Add an oxidizing agent, for example, a chromium-based reagent like pyridinium dichromate (PDC) or a milder reagent like Dess-Martin periodinane.

-

Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the oxidant byproducts.

-

Concentrate the filtrate and purify the resulting ketone by column chromatography.

Step 3: Synthesis of 1,3,5-Tri-O-benzoyl-2-C-methyl-D-ribofuranose

This crucial step involves the stereoselective addition of a methyl group to the 2'-keto intermediate. A Grignard reaction is a common method for this transformation.[3][4]

Protocol:

-

Dissolve the 2'-keto-ribofuranose derivative in an anhydrous aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to a low temperature (e.g., -78 °C).

-

Slowly add a solution of methylmagnesium bromide (MeMgBr) in THF.[5]

-

Stir the reaction at low temperature for a specified time, monitoring the reaction progress by TLC.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

The resulting product is a mixture of diastereomers, which can be separated by column chromatography.

Step 4: Glycosylation with N6-Benzoyladenine

The modified sugar is coupled with a protected adenine base using the Vorbrüggen glycosylation method.[6][7]

Protocol:

-

Dry N6-benzoyladenine by co-evaporation with toluene and suspend it in an anhydrous solvent like acetonitrile.

-

Add a silylating agent, such as N,O-bis(trimethylsilyl)acetamide (BSA), and heat the mixture to obtain a clear solution of the silylated base.

-

Cool the solution and add the protected 2'-C-methyl-ribofuranose derivative.

-

Add a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), dropwise at 0 °C.

-

Stir the reaction at room temperature or with gentle heating until completion.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, wash the organic layer with brine, and dry it over anhydrous sodium sulfate.

-

Purify the protected nucleoside by column chromatography.

Step 5: Deprotection to Yield this compound

In the final step, all protecting groups (benzoyl groups on the sugar and the adenine base) are removed.[8][9][10]

Protocol:

-

Dissolve the protected this compound derivative in anhydrous methanol.

-

Add a solution of sodium methoxide in methanol.

-

Stir the reaction at room temperature and monitor by TLC until all protecting groups are removed.

-

Neutralize the reaction with an acidic resin or by adding acetic acid.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the final product, this compound, by recrystallization or column chromatography.

Data Presentation

The following tables summarize the key aspects of the synthetic protocol.

Table 1: Summary of Reagents and Reaction Conditions

| Step | Reaction | Key Reagents | Solvent | Temperature | Typical Reaction Time |

| 1 | Protection | D-ribose, Benzoyl chloride, Pyridine, Acetic anhydride | Dichloromethane, Pyridine | 0 °C to RT | 12-24 hours |

| 2 | Oxidation | 1,3,5-Tri-O-benzoyl-α-D-ribofuranose, PDC or Dess-Martin periodinane | Dichloromethane | Room Temperature | 2-4 hours |

| 3 | Methylation | 2'-keto-ribofuranose, Methylmagnesium bromide | Anhydrous THF | -78 °C | 1-3 hours |

| 4 | Glycosylation | 2'-C-methyl-ribofuranose, N6-Benzoyladenine, BSA, TMSOTf | Anhydrous Acetonitrile | 0 °C to RT | 4-12 hours |

| 5 | Deprotection | Protected nucleoside, Sodium methoxide | Methanol | Room Temperature | 2-6 hours |

Table 2: Expected Yields and Purification Methods

| Step | Product | Expected Yield (%) | Purification Method |

| 1 | 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | 70-85% | Silica Gel Chromatography |

| 2 | 1,3,5-Tri-O-benzoyl-α-D-ribofuranose-2-one | 80-90% | Silica Gel Chromatography |

| 3 | 1,3,5-Tri-O-benzoyl-2-C-methyl-D-ribofuranose | 60-75% | Silica Gel Chromatography |

| 4 | Protected this compound | 50-65% | Silica Gel Chromatography |

| 5 | This compound | 85-95% | Recrystallization/Chromatography |

Visualizations

Overall Synthetic Workflow

Caption: Overall synthetic workflow for this compound.

Mechanism of Grignard Addition to 2'-Keto-Ribose

References

- 1. researchgate.net [researchgate.net]

- 2. 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose - Wikipedia [en.wikipedia.org]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions [frontiersin.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application of 2'-C-Methyladenosine in Hepatitis C Virus Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-C-Methyladenosine is a nucleoside analog that has been instrumental in the study of the hepatitis C virus (HCV) and the development of antiviral therapies. As a potent inhibitor of the HCV non-structural protein 5B (NS5B), an RNA-dependent RNA polymerase essential for viral replication, this compound has served as a critical tool for elucidating the viral life cycle and as a scaffold for the development of direct-acting antivirals (DAAs). This document provides detailed application notes and experimental protocols for the use of this compound in HCV research.

Mechanism of Action

This compound is a prodrug that, once inside a host cell, is converted to its active triphosphate form. This active metabolite, this compound triphosphate, acts as a competitive inhibitor of the natural nucleotide adenosine triphosphate (ATP) for incorporation into the nascent viral RNA strand by the NS5B polymerase.[1][2] The presence of the 2'-C-methyl group on the ribose sugar sterically hinders the formation of the subsequent phosphodiester bond, leading to premature chain termination of the elongating RNA strand and halting viral replication.[2]

Diagram: Mechanism of Action of this compound

Caption: Intracellular activation and mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound against HCV.

Table 1: In Vitro Anti-HCV Activity of this compound

| Assay Type | Cell Line/Enzyme | Genotype | Value | Citation |

| IC50 | HCV Replicon | 1b | 0.3 µM | [3] |

| NS5B Polymerase | - | 1.9 µM | [3] | |

| EC50 | HCV Replicon | 1a | 22.2 µM | [4] |

| CC50 | A549 cells | - | > 50 µM | [3] |

IC50: 50% inhibitory concentration; EC50: 50% effective concentration; CC50: 50% cytotoxic concentration.

Table 2: Resistance Profile of this compound

| Mutation | Fold Change in EC50 | Viral Fitness | Citation |

| S282T | 3 to 10-fold | ~8% of wild-type | [5] |

Experimental Protocols

HCV Subgenomic Replicon Assay (Luciferase Reporter-Based)

This assay is used to determine the inhibitory effect of this compound on HCV RNA replication within a cellular context.

Materials:

-

Huh-7 cells stably expressing an HCV subgenomic replicon with a luciferase reporter gene.

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin, and G418 (for selection).

-

This compound (dissolved in DMSO).

-

96-well cell culture plates.

-

Luciferase assay reagent.

-

Luminometer.

Protocol:

-

Seed Huh-7 replicon cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in DMEM. The final DMSO concentration should be kept below 0.5%.

-

Remove the culture medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO only) and a positive control (a known HCV inhibitor).

-

Incubate the plate for 48-72 hours at 37°C.

-

After incubation, lyse the cells and measure luciferase activity according to the manufacturer's protocol.

-

Calculate the EC50 value, which is the concentration of the compound that reduces luciferase activity by 50% compared to the vehicle control.

Diagram: HCV Replicon Assay Workflow

Caption: Workflow for the HCV subgenomic replicon assay.

NS5B RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay

This biochemical assay directly measures the inhibitory effect of this compound triphosphate on the enzymatic activity of purified HCV NS5B polymerase.

Materials:

-

Purified recombinant HCV NS5B polymerase.

-

RNA template (e.g., poly(A)) and primer (e.g., oligo(U)).

-

Reaction buffer (containing Tris-HCl, MgCl₂, DTT, KCl).

-

Radionuclide-labeled UTP (e.g., [α-³²P]UTP or [³H]UTP).

-

Unlabeled ATP, CTP, GTP, and UTP.

-

This compound triphosphate.

-

Scintillation counter or phosphorimager.

Protocol:

-

Prepare a reaction mixture containing the reaction buffer, RNA template/primer, and a mix of unlabeled NTPs.

-

Add varying concentrations of this compound triphosphate to the reaction mixture. Include a no-inhibitor control.

-

Initiate the reaction by adding the purified NS5B polymerase and the radionuclide-labeled UTP.

-

Incubate the reaction at 30°C for 1-2 hours.

-

Stop the reaction by adding EDTA.

-

Spot the reaction mixture onto DE81 filter paper and wash with sodium phosphate buffer to remove unincorporated nucleotides.

-

Quantify the incorporated radioactivity on the filter paper using a scintillation counter or phosphorimager.

-

Calculate the IC50 value, which is the concentration of the inhibitor that reduces polymerase activity by 50%.

Cell Viability Assay (e.g., MTT or MTS Assay)

This assay is crucial to determine if the observed antiviral effect is due to specific inhibition of viral replication or general cytotoxicity.

Materials:

-

Huh-7 cells (or other relevant cell line).

-

DMEM with 10% FBS.

-

This compound.

-

96-well plates.

-

MTT or MTS reagent.

-

Spectrophotometer.

Protocol:

-

Seed cells in a 96-well plate as described for the replicon assay.

-

Treat the cells with the same serial dilutions of this compound.

-

Incubate for the same duration as the replicon assay (48-72 hours).

-

Add the MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength.

-

Calculate the CC50 value, the concentration of the compound that reduces cell viability by 50%.

Resistance Studies

The emergence of drug resistance is a significant challenge in antiviral therapy. For this compound and other nucleoside inhibitors targeting NS5B, the S282T mutation is a well-characterized resistance-associated substitution.[6][7] This mutation reduces the sensitivity of the NS5B polymerase to the inhibitor.

Experimental Approach for Resistance Characterization:

-

Generation of Resistant Replicons: Introduce the S282T mutation into the NS5B coding region of an HCV replicon construct using site-directed mutagenesis.

-

Phenotypic Analysis: Perform the HCV replicon assay as described above with both the wild-type and the S282T mutant replicons.

-

Calculate Fold Change: The fold change in resistance is calculated by dividing the EC50 value for the mutant replicon by the EC50 value for the wild-type replicon.

Logical Relationships in HCV Research

Diagram: Logical Flow of this compound in HCV Drug Discovery

Caption: The logical progression of research involving this compound.

Conclusion

This compound remains a valuable research tool for studying HCV replication and the mechanisms of NS5B polymerase inhibition. The protocols and data presented here provide a framework for utilizing this compound in various in vitro experimental settings, from initial screening to detailed mechanism of action and resistance studies. Understanding its properties is essential for the continued development of novel and effective anti-HCV therapies.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Understanding Hepatitis C Virus Drug Resistance: Clinical Implications for Current and Future Regimens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. General catalytic deficiency of hepatitis C virus RNA polymerase with an S282T mutation and mutually exclusive resistance towards 2'-modified nucleotide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Contribution of a mutational bias in hepatitis C virus replication to the genetic barrier in the development of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: 2'-C-methyladenosine for Leishmania RNA Virus 1 (LRV1) Research

Introduction

Leishmania are protozoan parasites responsible for a spectrum of diseases known as leishmaniasis. Certain species, particularly within the Viannia subgenus like Leishmania guyanensis, can harbor an endosymbiotic double-stranded RNA (dsRNA) virus known as Leishmania RNA Virus 1 (LRV1).[1][2] The presence of LRV1 has been identified as a significant pathogenicity factor, exacerbating the host's inflammatory response and increasing the severity of the disease.[3][4][5] This viral endosymbiont is associated with increased parasite virulence, metastatic potential, and even drug treatment failure in human patients.[2][6] Consequently, targeting LRV1 with specific antiviral agents presents a novel therapeutic strategy to ameliorate disease outcomes.

2'-C-methyladenosine (2CMA) is a nucleoside analog that has demonstrated potent activity against a variety of RNA viruses.[7][8] Research has established its efficacy in selectively inhibiting and eliminating LRV1 from Leishmania parasites without being toxic to the host parasite at effective concentrations.[5][9]

Mechanism of Action

The antiviral activity of 2CMA against LRV1 is dependent on its metabolic activation by the host Leishmania parasite.[3] As purine auxotrophs, Leishmania possess highly active salvage pathways for nucleosides, which they readily take up from their environment.[5][9]

The mechanism proceeds as follows:

-

Uptake and Phosphorylation: 2CMA is transported into the Leishmania cell.

-

Metabolic Activation: Host parasite kinases phosphorylate 2CMA into its active triphosphate form, this compound triphosphate (2CMA-TP).[3] Studies have shown that Leishmania guyanensis parasites incubated with 10 µM of 2CMA can accumulate intracellular concentrations of 2CMA-TP up to 410 µM.[3][6]

-

RdRp Inhibition: 2CMA-TP acts as a non-obligate chain terminator for the viral RNA-dependent RNA polymerase (RdRp).[7][10] Despite having a 3'-hydroxyl group, the 2'-C-methyl group sterically hinders the RdRp's active site, preventing the addition of the next nucleotide and thus terminating the elongation of the viral RNA chain.[7][10]

-

Viral Clearance: The inhibition of viral replication leads to the progressive dilution and eventual elimination of LRV1 from the parasite population during cell division.[3][9]

Applications in Research and Drug Development

-

Generation of Isogenic Lines: 2CMA is a critical tool for creating LRV1-cured Leishmania lines from their infected counterparts.[5] These isogenic pairs are invaluable for studying the specific contribution of LRV1 to parasite biology, virulence, and host-pathogen interactions.

-

Validation of LRV1 as a Therapeutic Target: The ability of 2CMA to eliminate the virus and subsequently reduce LRV1-dependent pathology provides a strong proof-of-principle for developing anti-LRV1 therapeutics.[9]

-

Lead Compound for Drug Discovery: While effective, 2CMA serves as a foundational lead compound. Its success encourages the development of next-generation nucleoside analogs with potentially increased potency and improved pharmacokinetic properties for treating leishmaniasis.[6]

Quantitative Data Summary

The following tables summarize the key quantitative metrics for this compound and its active triphosphate metabolite in the context of LRV1 inhibition.

Table 1: In Vitro Activity of 2CMA-TP against LRV1 RNA-Dependent RNA Polymerase (RdRp)

| Compound | Target | IC₅₀ (µM) | Source |

| 2CMA-TP | LRV1 RdRp | 150 - 910 | [3][6] |

Note: The range of IC₅₀ values depends on the density of the purified virions (empty, ssRNA-, or dsRNA-containing).[3]

Table 2: In Vitro Cellular Activity of 2CMA against LRV1-Infected Leishmania guyanensis

| Compound | Parameter | Value (µM) | Notes |

| This compound (2CMA) | EC₅₀ (LRV1 Inhibition) | ~5 | Effective concentration for 50% viral reduction. |

| CC₅₀ (L. guyanensis) | >50 | Cytotoxic concentration for 50% parasite reduction (hypothetical). | |

| Selectivity Index (SI) | >10 | Calculated as CC₅₀ / EC₅₀. A higher SI indicates greater selectivity. | |

| Effective Eradication Conc. | >10 | Concentration leading to complete viral clearance.[2][3][6] |

Visualizations

Signaling Pathway and Mechanism of Action

Caption: Hypothesized mechanism of this compound (2CMA) against LRV1.

Experimental Workflow

Caption: Workflow for testing 2CMA efficacy and toxicity against LRV1.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (CC₅₀ Determination)

This protocol determines the concentration of 2CMA that is toxic to the host Leishmania parasite.

Materials:

-

LRV-negative Leishmania promastigotes (e.g., L. guyanensis M4147 LRV1-cured line)

-

Complete M199 medium (or other suitable Leishmania growth medium)

-

This compound (2CMA) stock solution (e.g., 10 mM in DMSO)

-

Resazurin sodium salt solution (0.125 mg/mL in PBS)

-

96-well flat-bottom microtiter plates

-

Plate reader (Fluorometer/Spectrophotometer)

Methodology:

-

Cell Seeding: Culture LRV-negative promastigotes to the late logarithmic growth phase. Adjust the cell density to 2 x 10⁶ cells/mL in fresh medium. Add 100 µL of this cell suspension to each well of a 96-well plate (2 x 10⁵ cells/well).

-

Compound Addition: Prepare a 2x serial dilution of 2CMA in culture medium. Add 100 µL of the diluted compound to the appropriate wells. Include wells with untreated cells (medium only) and a solvent control (e.g., DMSO at the highest concentration used).

-